molecular formula C20H29FN4O3 B4087090 1-[2-fluoro-5-(4-isobutyryl-1-piperazinyl)-4-nitrophenyl]azepane

1-[2-fluoro-5-(4-isobutyryl-1-piperazinyl)-4-nitrophenyl]azepane

Cat. No. B4087090
M. Wt: 392.5 g/mol
InChI Key: JFELPALBMVIYPE-UHFFFAOYSA-N
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Description

1-[2-fluoro-5-(4-isobutyryl-1-piperazinyl)-4-nitrophenyl]azepane, commonly known as FIPA, is a chemical compound that belongs to the class of azepane derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

FIPA acts as a competitive inhibitor of DAT by binding to the active site of the protein and preventing the reuptake of dopamine into presynaptic neurons. This results in an increase in extracellular dopamine levels, which can lead to enhanced neurotransmission and behavioral effects. FIPA has also been shown to have indirect effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which may contribute to its overall pharmacological profile.
Biochemical and Physiological Effects:
FIPA has been shown to have a wide range of biochemical and physiological effects in both in vitro and in vivo models. In addition to its effects on dopamine, serotonin, and norepinephrine levels, FIPA has been shown to modulate the activity of other neurotransmitter systems, such as glutamate and GABA. FIPA has also been shown to have effects on neuronal excitability, synaptic plasticity, and gene expression, which may contribute to its overall pharmacological profile.

Advantages and Limitations for Lab Experiments

FIPA has several advantages for use in lab experiments, including its high potency and selectivity for DAT, its ability to cross the blood-brain barrier, and its relatively long half-life. However, FIPA also has several limitations, including its potential for off-target effects on other neurotransmitter systems, its potential for toxicity at high doses, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on FIPA. One area of interest is the development of more selective and potent inhibitors of DAT, which may have therapeutic potential for the treatment of dopamine-related disorders such as Parkinson's disease and addiction. Another area of interest is the investigation of FIPA's effects on other neurotransmitter systems, such as glutamate and GABA, which may have implications for the treatment of neuropsychiatric disorders such as depression and anxiety. Finally, future studies may explore the potential of FIPA as a tool for studying the neurobiology of addiction and reward.

Scientific Research Applications

FIPA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent and selective inhibitor of the dopamine transporter (DAT), a protein that plays a critical role in regulating the levels of dopamine in the brain. FIPA has also been shown to have high affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), although it is less selective for these proteins compared to DAT.

properties

IUPAC Name

1-[4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FN4O3/c1-15(2)20(26)24-11-9-23(10-12-24)18-14-17(16(21)13-19(18)25(27)28)22-7-5-3-4-6-8-22/h13-15H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFELPALBMVIYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl}-2-methylpropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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